molecular formula C9H10BrFO B1374958 1-Bromo-2-fluoro-4-isopropoxybenzene CAS No. 1036724-61-4

1-Bromo-2-fluoro-4-isopropoxybenzene

Cat. No.: B1374958
CAS No.: 1036724-61-4
M. Wt: 233.08 g/mol
InChI Key: AKLUAOGEXFDAFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-fluoro-4-isopropoxybenzene is a chemical compound with the molecular formula C9H10BrFO . It is used in various chemical reactions and has specific physical and chemical properties that make it useful in different applications .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a bromo group, a fluoro group, and an isopropoxy group . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 233.08 g/mol . Other physical and chemical properties such as boiling point, density, and solubility are not specified in the searched resources .

Scientific Research Applications

Battery Technology

1-Bromo-2-fluoro-4-isopropoxybenzene has been studied as a novel bifunctional electrolyte additive for lithium-ion batteries. Research indicates that this compound can electrochemically polymerize to form a polymer film at 4.6 V, providing overcharge protection and enhancing thermal stability and fire retardancy in lithium-ion batteries without affecting their normal cycle performance (Zhang Qian-y, 2014).

Organic Chemistry and Synthesis

This compound plays a role in various organic syntheses and reactions. For example, it has been used in the synthesis of 10-aryl- and 10-(arylmethyl)acridin-9(10H)-ones, which are important for the development of certain pharmaceuticals and chemical products (Kobayashi et al., 2013). It also features in the synthesis of 1,3-disubstituted 3,4-dihydro-4-thioxoquinazolin-2(1H)-ones (Kobayashi et al., 2011).

Photofragmentation Studies

In physical chemistry, studies on this compound have been conducted to understand its behavior under UV photodissociation. Such studies provide insights into the molecular dynamics and energy distributions which are crucial in fields like photochemistry and molecular physics (Gu et al., 2001).

Fluorine Chemistry

This compound is significant in the realm of fluorine chemistry, particularly in studies related to the reactivity and stability of fluoroaromatic compounds. It has been used to investigate the formation of radical cations and the nature of reactions involving hydroxyl radicals, which are important in understanding various chemical processes and reactions (Mohan & Mittal, 1996).

Spectroscopy and NMR Studies

It's also a subject of interest in spectroscopy, particularly in NMR studies. The compound has been used to explore chemoselectivity in the formation of Grignard reagents, offering significant insights into organic synthesis and reaction mechanisms (Hein et al., 2015).

Mechanism of Action

The mechanism of action of 1-Bromo-2-fluoro-4-isopropoxybenzene is not specified in the searched resources . The reactivity of this compound would be influenced by the electron-withdrawing nature of the bromo and fluoro groups and the electron-donating nature of the isopropoxy group.

Safety and Hazards

Safety data indicates that 1-Bromo-2-fluoro-4-isopropoxybenzene may cause skin and eye irritation, and may be harmful if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Properties

IUPAC Name

1-bromo-2-fluoro-4-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLUAOGEXFDAFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80726554
Record name 1-Bromo-2-fluoro-4-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80726554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036724-61-4
Record name 1-Bromo-2-fluoro-4-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80726554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2-fluoro-4-isopropoxybenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-2-fluoro-4-isopropoxybenzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-2-fluoro-4-isopropoxybenzene
Reactant of Route 4
Reactant of Route 4
1-Bromo-2-fluoro-4-isopropoxybenzene
Reactant of Route 5
Reactant of Route 5
1-Bromo-2-fluoro-4-isopropoxybenzene
Reactant of Route 6
Reactant of Route 6
1-Bromo-2-fluoro-4-isopropoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.